molecular formula C10H13ClO B8098908 (4-Chloro-3-isopropylphenyl)methanol

(4-Chloro-3-isopropylphenyl)methanol

Cat. No.: B8098908
M. Wt: 184.66 g/mol
InChI Key: AGUIOQFGUQUCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-isopropylphenyl)methanol is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.67 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom at the 4-position and an isopropyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-isopropylphenyl)methanol typically involves the reaction of 4-chloro-3-isopropylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-isopropylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-3-isopropylphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-3-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the presence of the chlorine atom and the isopropyl group can influence its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-isopropylphenyl)(phenyl)methanol: Similar structure but with an additional phenyl group.

    4-Chloro-3-isopropylbenzaldehyde: The aldehyde form of the compound.

    4-Chloro-3-isopropylbenzoic acid: The carboxylic acid form of the compound.

Uniqueness

(4-Chloro-3-isopropylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Biological Activity

(4-Chloro-3-isopropylphenyl)methanol, a compound with the chemical formula C10H13ClO, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13ClO
  • Molecular Weight : 188.67 g/mol
  • CAS Number : 1809157-94-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating potent antiproliferative effects .

Table 1: IC50 Values of this compound Against Different Cancer Cell Lines

Cell LineIC50 (μM)
ALL (EU-3)0.3
Neuroblastoma (NB)0.5 - 1.2
Other Cancer TypesVaries

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific cellular pathways associated with tumor growth and survival. Studies suggest that it may inhibit MDM2 and XIAP proteins, which are known to play roles in cancer cell proliferation and apoptosis .

Toxicological Profile

While the anticancer properties are promising, understanding the toxicological profile is crucial for evaluating safety. Limited studies indicate that at higher doses, such as 300 mg/kg, adverse effects may occur, including liver pathology and gastrointestinal irritation . However, no significant mutagenic or carcinogenic effects have been reported in animal models at lower doses.

Case Studies

  • Study on Antiproliferative Effects : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in colony formation, suggesting its potential as a therapeutic agent in cancer treatment .
  • Pharmacokinetics Study : Another investigation assessed the pharmacokinetics of this compound in animal models, revealing rapid absorption and metabolism, which could influence its therapeutic efficacy and safety profile.

Properties

IUPAC Name

(4-chloro-3-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUIOQFGUQUCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.